

The Biological Profile of 5-Methoxy-1H-indol-7-amine: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxy-1H-indol-7-amine

Cat. No.: B081735

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Disclaimer: Direct experimental data on the biological activity of **5-Methoxy-1H-indol-7-amine** is limited in publicly available scientific literature. This guide provides a comprehensive analysis based on the known biological activities of structurally related indoleamines and serves as a framework for future research.

This technical guide offers an in-depth exploration of the predicted biological activity of **5-Methoxy-1H-indol-7-amine**. The content is tailored for researchers, scientists, and drug development professionals, providing a detailed overview of its potential pharmacological targets, hypothesized mechanism of action, and proposed experimental protocols for validation.

Introduction

5-Methoxy-1H-indol-7-amine is a substituted indole derivative. The indole scaffold is a core component of numerous biologically active compounds, including neurotransmitters and hormones. The presence of a methoxy group at the 5-position and an amine group at the 7-position suggests potential interactions with various receptors, particularly within the serotonergic and melatonergic systems. Understanding the structure-activity relationships (SAR) of analogous compounds is crucial for predicting the biological profile of this specific molecule.

Predicted Biological Activity and Potential Targets

Based on the pharmacology of structurally similar compounds, **5-Methoxy-1H-indol-7-amine** is predicted to primarily interact with serotonin (5-HT) and melatonin (MT) receptors.

Serotonergic System

The indoleamine structure is a key pharmacophore for serotonin receptors. The N,N-dimethylated analog, 7-methoxy-N,N-dimethyltryptamine (7-MeO-DMT), has been shown to bind to several 5-HT receptors.^[1] While the affinity of 7-MeO-DMT for the 5-HT2A receptor is lower than its 5-methoxy isomer (5-MeO-DMT), it still demonstrates notable affinity for the 5-HT1A receptor.^[1] The primary amine of **5-Methoxy-1H-indol-7-amine** may exhibit a different binding profile compared to the tertiary amine of 7-MeO-DMT.

Melatonergic System

The 5-methoxy group is a critical feature for high-affinity binding to melatonin receptors (MT1 and MT2).^{[2][3]} Melatonin itself is N-acetyl-5-methoxytryptamine.^[4] The removal of the acetyl group and the shift of the amine group to the 7-position in **5-Methoxy-1H-indol-7-amine** would likely alter its affinity and efficacy at these receptors compared to melatonin.

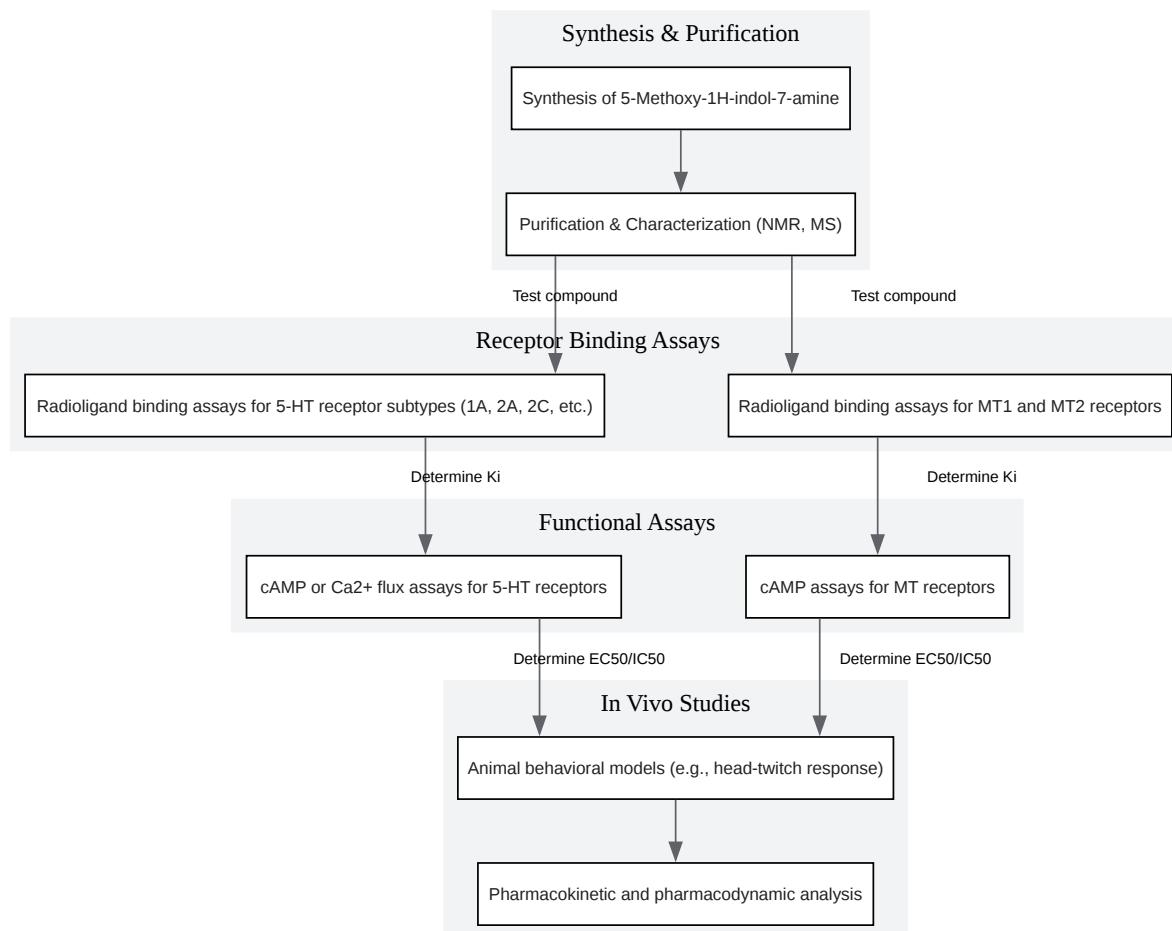
Quantitative Data from Structurally Related Compounds

To facilitate comparative analysis, the following table summarizes the binding affinities of key structural analogs of **5-Methoxy-1H-indol-7-amine**.

Compound	Receptor	Binding Affinity (Ki, nM)	Reference
7-MeO-DMT	5-HT1A	1,760	[1]
7-MeO-DMT	5-HT2A	5,400 - 5,440	[1]
7-MeO-DMT	5-HT2C	>10,000	[1]
7-MeO-DMT	5-HT1E	>10,000	[1]
7-MeO-DMT	5-HT1F	2,620	[1]
5-MeO-DMT	5-HT1A	~11	[1]
DMT	5-HT1A	~195	[1]

Proposed Experimental Protocols

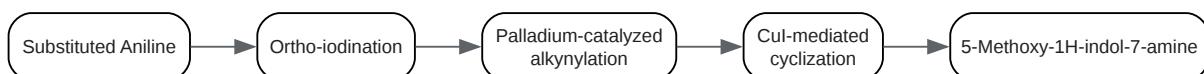
To elucidate the biological activity of **5-Methoxy-1H-indol-7-amine**, the following experimental workflow is proposed.

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Caption: Proposed experimental workflow for characterizing the biological activity of **5-Methoxy-1H-indol-7-amine**.

Synthesis and Purification

The synthesis of **5-Methoxy-1H-indol-7-amine** can be approached through multi-step synthetic routes starting from commercially available substituted anilines. A potential strategy involves the iodination of a suitable methoxy-aniline precursor, followed by a palladium-catalyzed coupling reaction with an acetylene equivalent, and subsequent cyclization to form the indole ring.



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Caption: A generalized synthetic pathway for substituted indoles.

Receptor Binding Assays

Objective: To determine the binding affinity (K_i) of **5-Methoxy-1H-indol-7-amine** for a panel of serotonin and melatonin receptors.

Methodology:

- Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, MT1, MT2).
- Radioligand Binding: Perform competitive binding assays using a suitable radioligand for each receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A, [¹²⁵I]iodomelatonin for MT receptors).
- Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound.
- Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
- Data Analysis: Calculate the K_i values using the Cheng-Prusoff equation.

Functional Assays

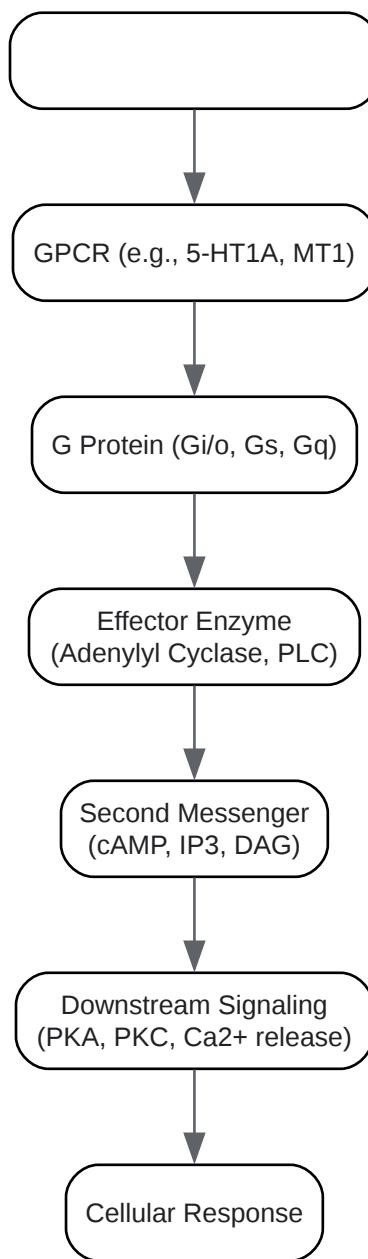
Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50 or IC50) of **5-Methoxy-1H-indol-7-amine** at the receptors where it shows significant binding.

Methodology (example for a Gs-coupled receptor):

- Cell Culture: Use a cell line expressing the receptor of interest that is coupled to adenylyl cyclase.
- Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence or absence of a known agonist.
- cAMP Measurement: Measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a suitable assay kit (e.g., ELISA, HTRF).
- Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Predicted Signaling Pathways

Based on the predicted interaction with 5-HT and MT receptors, which are predominantly G protein-coupled receptors (GPCRs), **5-Methoxy-1H-indol-7-amine** is expected to modulate downstream signaling cascades.



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Caption: A generalized GPCR signaling pathway potentially modulated by **5-Methoxy-1H-indol-7-amine**.

Conclusion

While direct experimental evidence is currently lacking, a systematic analysis of structurally related compounds strongly suggests that **5-Methoxy-1H-indol-7-amine** possesses biological activity, likely targeting serotonergic and melatonergic pathways. The proposed experimental

protocols provide a clear roadmap for the comprehensive pharmacological characterization of this molecule. Further research is warranted to elucidate its precise mechanism of action and to explore its potential therapeutic applications.

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